

# Technical Support Center: Navigating Oscillatory Behavior in DM21 Predictions

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## Compound of Interest

Compound Name: DM21

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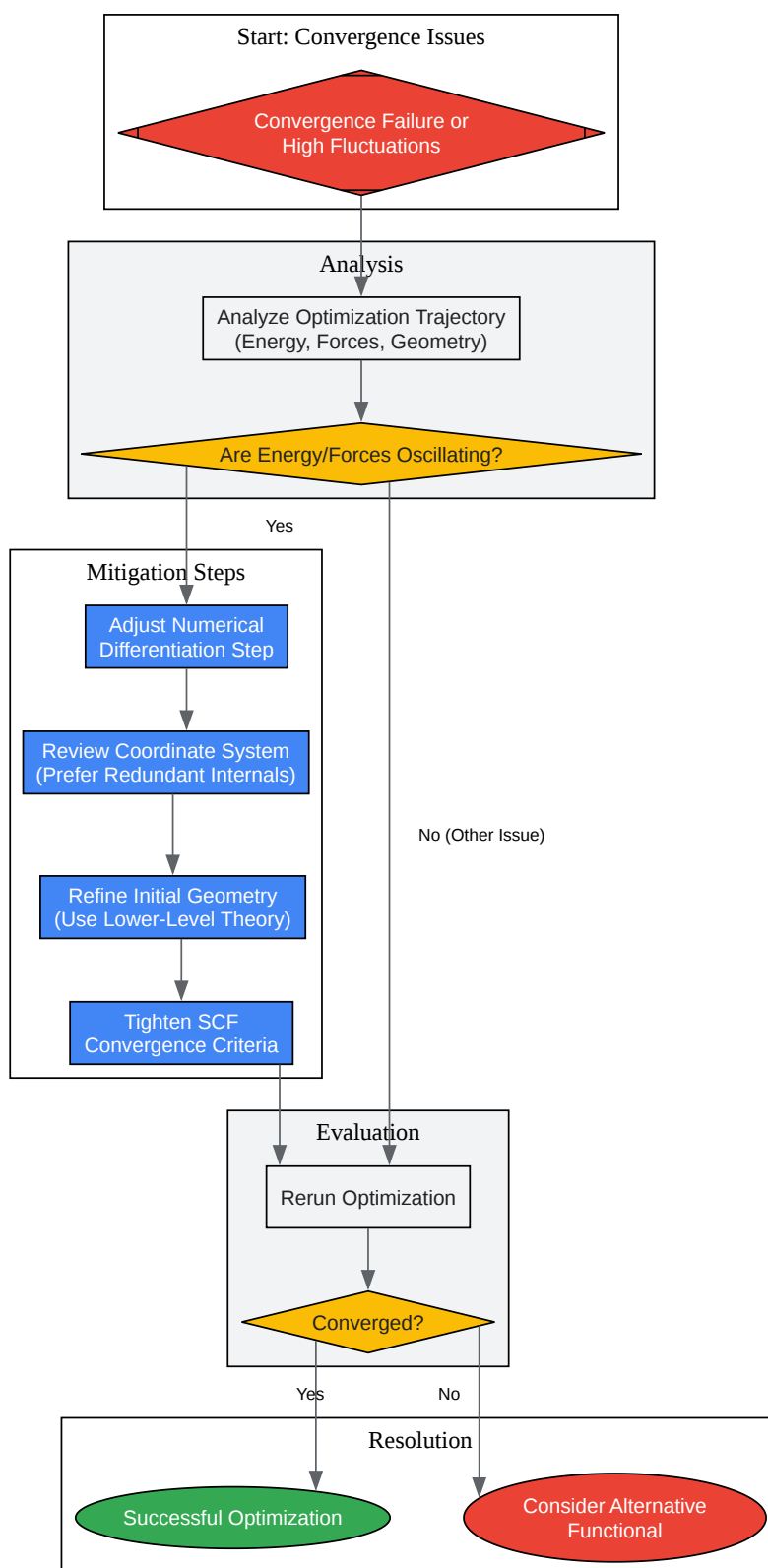
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering oscillatory behavior in predictions using the **DM21** functional.

## Troubleshooting Guide

Unstable or oscillatory predictions during geometry optimization can be a significant hurdle. This guide provides a step-by-step approach to identify, diagnose, and mitigate these issues.

Question: My geometry optimization with **DM21** is not converging or the energy/forces are fluctuating wildly. What should I do?

Answer: Oscillatory behavior is a known characteristic of the **DM21** neural network functional, which can arise from the non-smooth nature of the potential energy surface it generates. This can lead to noisy gradients and hinder convergence.<sup>[1][2][3][4][5]</sup> Follow this troubleshooting workflow to address the issue:



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**Caption:** Troubleshooting workflow for **DM21** convergence issues.

## Frequently Asked Questions (FAQs)

### 1. What is oscillatory behavior in **DM21** and what causes it?

Oscillatory behavior in the context of **DM21**, a neural network-based exchange-correlation functional, refers to the non-smooth prediction of the potential energy surface (PES). This can manifest as high-frequency oscillations in the calculated energies and their gradients (forces) with small changes in molecular geometry.<sup>[1][6][7]</sup> This is a known challenge with some neural network functionals and is attributed to the nature of the neural network's interpolation.<sup>[1][2][3][4][5]</sup>

### 2. How does this oscillatory behavior impact my drug discovery research?

In drug discovery, accurate determination of the three-dimensional structure of a molecule is crucial for understanding its interaction with a biological target. Geometry optimization is the computational method used to find the most stable structure (a minimum on the PES). If the PES is not smooth, the optimization algorithm may struggle to find the true minimum, leading to:

- Convergence failure: The optimization may not reach a stable endpoint.
- Inaccurate geometries: The predicted stable structure may be incorrect, which can mislead subsequent docking or molecular dynamics studies.<sup>[6][7]</sup>
- Increased computational cost: The optimization may take an excessive number of steps.

### 3. When should I be most concerned about these oscillations?

You should be particularly cautious when:

- Your geometry optimization fails to converge.
- You observe large fluctuations in energy and forces between optimization steps.
- You are studying systems that are sensitive to small geometric changes, such as weakly bound complexes or molecules with flexible dihedral angles.

- The system you are studying is significantly different from the molecules included in the **DM21** training set.[\[6\]](#)[\[7\]](#)

4. Are there specific parameter adjustments I can make to mitigate this issue?

Yes. A key parameter to adjust is the numerical differentiation step size used to calculate the nuclear gradients. For **DM21**, a step size in the range of 0.0001 to 0.001 Å has been shown to produce smoother gradients, which can significantly improve the stability of the geometry optimization.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

5. Does **DM21**'s high accuracy in energy prediction guarantee accurate geometries?

No. While **DM21** has demonstrated high accuracy in energy calculations for many systems, this does not automatically translate to high accuracy in geometry optimization.[\[1\]](#)[\[6\]](#) Geometry optimization relies on accurate gradients of the energy, which can be affected by the oscillatory nature of the **DM21**-predicted PES.

## Quantitative Data Summary

The following table summarizes the performance of **DM21** in geometry optimization compared to other functionals on the LMGB35 benchmark, as reported in a recent study. The metric shown is the Mean Absolute Error (MAE) in bond lengths, a measure of the accuracy of the predicted geometries.

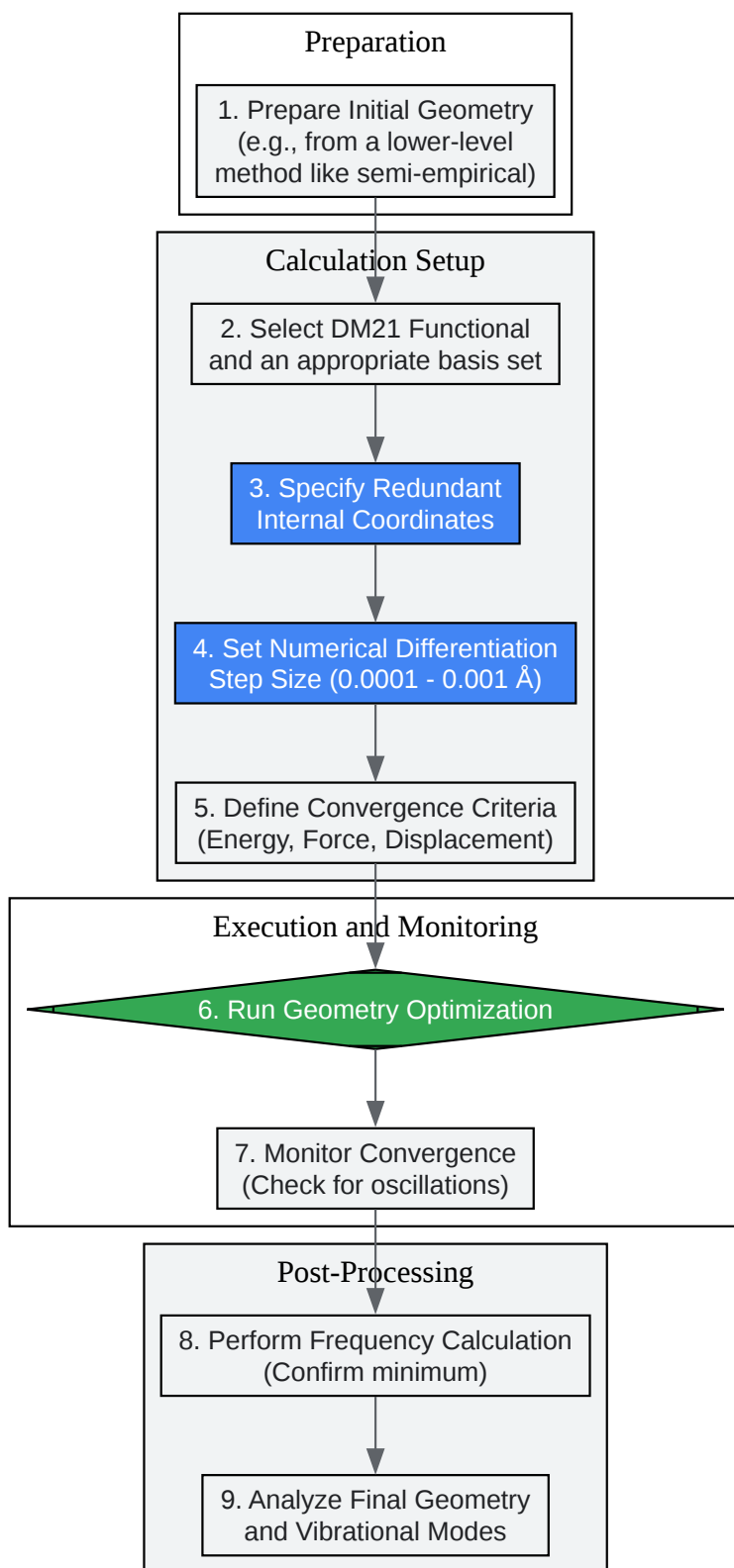
Functional	Mean Absolute Error (MAE) in Bond Lengths (pm)
DM21	Varies, can be below 2 pm for some molecules
PBE0	Generally performs well, sometimes outperforming DM21
SCAN	Generally performs well, sometimes outperforming DM21

Note: Lower MAE values indicate higher accuracy in predicting molecular geometries. Performance can be molecule-dependent. For some hydrocarbons, **DM21** showed a lower MAE than PBE0 and SCAN, while for other molecules, the opposite was true.[\[6\]](#)

## Experimental Protocols

### Protocol for Geometry Optimization with **DM21**

This protocol outlines a best-practice approach for performing geometry optimization using the **DM21** functional, with specific steps to address potential oscillatory behavior.



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**Caption:** Recommended workflow for **DM21** geometry optimization.

### Detailed Steps:

- **Prepare Initial Geometry:** Start with a reasonable initial structure. Pre-optimizing the geometry with a less computationally expensive method (e.g., a semi-empirical method or a smaller basis set DFT calculation) can provide a good starting point and reduce the number of optimization cycles.[\[8\]](#)
- **Select **DM21** Functional:** In your quantum chemistry software package, specify **DM21** as the exchange-correlation functional. Choose a suitable basis set for your system.
- **Specify Coordinate System:** Whenever possible, use redundant internal coordinates for the geometry optimization. This is often the default and most efficient choice for molecular systems.[\[9\]](#)
- **Set Numerical Differentiation Step Size:** This is a critical step for **DM21**. In the input file for your calculation, locate the option for the step size used in the numerical differentiation for gradient calculations and set it to a value between 0.0001 and 0.001 Å.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Define Convergence Criteria:** Set appropriate convergence criteria for the change in energy, the maximum force, and the root-mean-square of the forces between optimization steps. Tighter convergence criteria for the Self-Consistent Field (SCF) procedure can also improve the accuracy of the forces.[\[10\]](#)[\[11\]](#)
- **Run Geometry Optimization:** Execute the calculation.
- **Monitor Convergence:** During the optimization, monitor the energy, forces, and geometric parameters. If you observe oscillations where these values do not consistently decrease, you may need to stop the calculation and revisit the setup, particularly the numerical differentiation step size.[\[8\]](#)
- **Perform Frequency Calculation:** After a successful geometry optimization, it is crucial to perform a frequency calculation. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum on the potential energy surface.[\[12\]](#)
- **Analyze Final Geometry:** Analyze the final optimized geometry and vibrational modes to ensure they are chemically reasonable.

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